molecular formula C11H14O2 B13028466 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine

5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13028466
M. Wt: 178.23 g/mol
InChI Key: WCMUCRAERZQZLL-UHFFFAOYSA-N
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Description

5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic organic compound that belongs to the class of benzodioxines It is characterized by a benzene ring fused with a dioxine ring, with an isopropyl group attached to the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine can be achieved through several methods. One common approach involves the use of dialkyl carbonates as green reagents and solvents. For instance, 2,3-dihydrobenzo[b][1,4]dioxine can be prepared starting from commercially available 2-(2-hydroxyethoxy)phenol by employing dimethyl carbonate both as a reagent and reaction solvent in the presence of stoichiometric amounts of DBU, DABCO, or TBD .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dioxine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the dioxine moiety.

Scientific Research Applications

5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, as a PARP1 inhibitor, the compound binds to the PARP1 enzyme, inhibiting its activity and thereby interfering with DNA repair processes in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C11H14O2/c1-8(2)9-4-3-5-10-11(9)13-7-6-12-10/h3-5,8H,6-7H2,1-2H3

InChI Key

WCMUCRAERZQZLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=CC=C1)OCCO2

Origin of Product

United States

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